Cas no 55658-71-4 (Cannabidiolinsaeure-methylester)

Cannabidiolinsaeure-methylester 化学的及び物理的性質
名前と識別子
-
- Cannabidiolinsaeure-methylester
- 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester
- 2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester
- methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoate
- SCHEMBL16541777
- Benzoic acid, 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-, methyl ester
- X24LLC5PAP
- CHEMBL499043
- EPM-301
- EPM301
- Cannabidiol acid methyl ester
- CBDA methyl ester
- 55658-71-4
-
- インチ: InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3/t17-,18+/m0/s1
- InChIKey: GSBCCWIIKCFQKI-ZWKOTPCHSA-N
計算された属性
- 精确分子量: 372.23005950g/mol
- 同位素质量: 372.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 8
- 複雑さ: 553
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6.9
- トポロジー分子極性表面積: 66.8Ų
Cannabidiolinsaeure-methylester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA83321-5mg |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |
55658-71-4 | ≥98% | 5mg |
$417.00 | 2024-04-19 | |
A2B Chem LLC | BA83321-1mg |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |
55658-71-4 | ≥98% | 1mg |
$106.00 | 2024-04-19 | |
1PlusChem | 1P01LJ2X-5mg |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |
55658-71-4 | ≥98% | 5mg |
$567.00 | 2024-04-29 | |
1PlusChem | 1P01LJ2X-1mg |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester |
55658-71-4 | ≥98% | 1mg |
$166.00 | 2024-04-29 |
Cannabidiolinsaeure-methylester 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
Cannabidiolinsaeure-methylesterに関する追加情報
Introduction to Cannabidiolinsaeure-methylester (CAS No. 55658-71-4)
Cannabidiolinsaeure-methylester, also known by its CAS number 55658-71-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of cannabinoid derivatives, which have garnered substantial attention due to their potential therapeutic applications. The structural uniqueness of Cannabidiolinsaeure-methylester makes it a subject of extensive research, particularly in understanding its pharmacological mechanisms and interactions within biological systems.
The chemical structure of Cannabidiolinsaeure-methylester features a methyl ester group attached to a cannabidiolic acid backbone. This modification imparts distinct chemical properties that influence its solubility, stability, and metabolic pathways. The compound’s molecular formula and stereochemistry are critical factors that determine its biological activity and potential therapeutic efficacy. Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to elucidate the precise three-dimensional structure of Cannabidiolinsaeure-methylester, providing insights into its interactions with biological targets.
One of the most compelling aspects of Cannabidiolinsaeure-methylester is its potential role in modulating the endocannabinoid system (ECS). The ECS is a complex cell-signaling system involved in regulating various physiological functions, including pain perception, mood, appetite, and immune response. Studies have suggested that compounds derived from the cannabis plant, such as Cannabidiolinsaeure-methylester, can interact with ECS receptors (CB1 and CB2) without inducing the psychoactive effects associated with delta-9-tetrahydrocannabinol (THC). This selective interaction makes Cannabidiolinsaeure-methylester an attractive candidate for developing treatments for a range of conditions without the side effects commonly associated with traditional cannabinoid-based therapies.
Recent research has focused on the anti-inflammatory properties of Cannabidiolinsaeure-methylester. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly promising for the development of novel therapeutic strategies for inflammatory disorders, including rheumatoid arthritis, Crohn’s disease, and multiple sclerosis. The ability of Cannabidiolinsaeure-methylester to modulate inflammatory pathways without triggering immune suppression makes it a promising candidate for clinical applications.
The pharmacokinetic profile of Cannabidiolinsaeure-methylester is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preliminary studies suggest that Cannabidiolinsaeure-methylester has a moderate bioavailability and exhibits prolonged half-life upon oral administration. This characteristic could enhance patient compliance and reduce the frequency of dosing required for therapeutic efficacy. Additionally, research into the metabolic pathways involved in the degradation of Cannabidiolinsaeure-methylester has identified key enzymes such as cytochrome P450 2D6 (CYP2D6) and UDP-glucuronosyltransferases (UGTs). These insights are valuable for predicting potential drug-drug interactions and optimizing dosing regimens.
Neuroprotective effects are among the most exciting areas of research related to Cannabidiolinsaeure-methylester. Emerging evidence suggests that this compound may have neuroprotective properties against various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. Studies have shown that Cannabidiolinsaeure-methylester can attenuate oxidative stress and neuroinflammation—key pathological features associated with these conditions. Furthermore, preclinical studies have demonstrated that Cannabidiolinsaeure-methylester can protect against excitotoxicity by modulating glutamate receptor activity. These findings hold significant promise for developing novel treatments that could slow disease progression and improve quality of life for patients suffering from these debilitating conditions.
The development of synthetic methodologies for producing high-purity Cannabidiolinsaeure-methylester has been a focus of industrial chemists. Advances in synthetic organic chemistry have enabled more efficient and scalable production processes, reducing costs and improving availability for research purposes. Techniques such as catalytic hydrogenation, esterification reactions, and stereoselective synthesis have been employed to optimize yields and enantiomeric purity. These advancements are crucial for ensuring that researchers have access to sufficient quantities of high-quality material for both preclinical and clinical studies.
Regulatory considerations play a significant role in the advancement of compounds like Cannabidiolinsaeure-methylester. As interest in cannabis-derived derivatives grows, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are developing frameworks to evaluate their safety and efficacy. Clinical trials are essential for generating robust data to support regulatory submissions. Researchers are currently conducting Phase I/II clinical trials to assess the safety profile, optimal dosing, and therapeutic potential of Cannabidiолинсaеуре-methylester in patients with specific medical conditions. These trials aim to provide evidence supporting future regulatory approvals and broader clinical use.
In conclusion,Cannabidiolinsaeure-methylester (CAS No. 55658-71-4) represents a promising therapeutic agent with diverse applications across multiple medical disciplines. Its interaction with the endocannabinoid system, anti-inflammatory properties, pharmacokinetic advantages, neuroprotective effects, and well-developed synthetic methodologies make it a compelling subject for further research. As scientific understanding continues to evolve,Cannabodiоlінсаеуре-мethylестер* holds significant potential to contribute to innovative treatment strategies for various human diseases.
55658-71-4 (Cannabidiolinsaeure-methylester) Related Products
- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)
- 1804704-29-7(4-(Difluoromethyl)-2-fluoro-3-iodo-5-methoxypyridine)
- 1806576-72-6(5-Fluoro-4-(trifluoromethyl)picolinaldehyde)
- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)
- 2228656-07-1(2-(2-methyl-3,5-dinitrophenyl)propan-1-amine)
- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
- 1805089-47-7(3-(Aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-carboxylic acid)
- 2229198-86-9(2-(2,3-dihydro-1-benzofuran-7-yl)propanal)
- 2228422-74-8(N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide)
- 50488-34-1(2-bromo-4-tert-butyl-pyridine)




